1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid
CAS No.: 1019363-04-2
Cat. No.: VC8404910
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid - 1019363-04-2](/images/structure/VC8404910.png)
Specification
CAS No. | 1019363-04-2 |
---|---|
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | 1-(2-methylpropoxycarbonyl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-9(4-6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) |
Standard InChI Key | VRAMYYGDTFWZHI-UHFFFAOYSA-N |
SMILES | CC(C)COC(=O)N1CCC(CC1)C(=O)O |
Canonical SMILES | CC(C)COC(=O)N1CCC(CC1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 1-(isobutoxycarbonyl)piperidine-4-carboxylic acid, reflecting the isobutoxycarbonyl [(2-methylpropoxy)carbonyl] substituent at the 1-position and the carboxylic acid group at the 4-position of the piperidine ring. Alternative nomenclature includes 1-[(2-methylpropoxy)carbonyl]piperidine-4-carboxylic acid, as specified in the query. The compound’s molecular formula is CHNO, with a molecular weight of 229.28 g/mol .
Structural Representation
The SMILES notation for the compound is CC(C)COC(=O)N1CCC(CC1)C(=O)O, which encodes the piperidine ring with the isobutoxycarbonyl group (-O-CO-O-(CH)C(CH)) at position 1 and the carboxylic acid (-COOH) at position 4. The 3D conformation reveals a chair configuration for the piperidine ring, stabilized by the equatorial orientation of the bulky isobutoxycarbonyl group .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 229.28 g/mol | |
IUPAC Name | 1-(isobutoxycarbonyl)piperidine-4-carboxylic acid | |
SMILES | CC(C)COC(=O)N1CCC(CC1)C(=O)O |
Synthesis and Manufacturing
Catalytic Hydrogenation of Pyridine Precursors
A patent by CN102174011A outlines a method for synthesizing piperidinecarboxylic acids via hydrogenation of pyridinecarboxylic acids. While the patent primarily focuses on 2-, 3-, and 4-piperidinecarboxylic acids, the methodology is adaptable to derivatives like 1-[(2-methylpropoxy)carbonyl]piperidine-4-carboxylic acid. The process involves:
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Substrate Selection: 4-Pyridinecarboxylic acid serves as the starting material.
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Catalytic Hydrogenation: Palladium-carbon (Pd/C) catalyzes the reduction of the pyridine ring to piperidine under hydrogen gas (H) at moderate pressures (1–5 atm) and temperatures (50–80°C).
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Functional Group Protection: The amine group generated during hydrogenation is protected using isobutyl chloroformate [(2-methylpropoxy)carbonyl chloride], yielding the final product .
This route offers advantages over traditional methods, such as lower pressure requirements and reduced side reactions compared to Raney nickel-catalyzed systems .
Alternative Synthetic Pathways
Ester Hydrolysis: Methyl or ethyl esters of 1-(isobutoxycarbonyl)piperidine-4-carboxylate (e.g., CAS 124443-68-1 ) can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid. For example:
This method is widely used due to the commercial availability of ester precursors .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 33–37°C, as inferred from structurally similar tert-butoxycarbonyl (Boc)-protected analogs . Its boiling point is estimated at 307.4±35.0°C under atmospheric pressure, though experimental data specific to this compound remain limited .
Solubility and Partitioning
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Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to the hydrophobic isobutoxycarbonyl group.
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Organic Solubility: Highly soluble in methanol, dichloromethane, and dimethylformamide (DMF) .
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logP (Octanol-Water): Predicted to be -2.29±0.40, indicating moderate lipophilicity .
Applications in Pharmaceutical Chemistry
Role as a Protecting Group
The isobutoxycarbonyl moiety serves as an amine-protecting group in peptide synthesis, analogous to the Boc (tert-butoxycarbonyl) group. Its steric bulk prevents undesired side reactions during coupling steps, while mild acidic conditions (e.g., HCl in dioxane) facilitate its removal .
Drug Intermediate
Piperidine-4-carboxylic acid derivatives are pivotal in constructing bioactive molecules. For example:
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